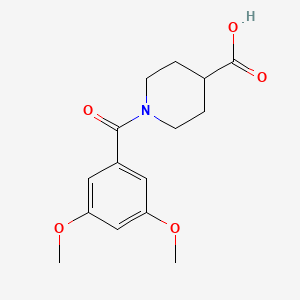

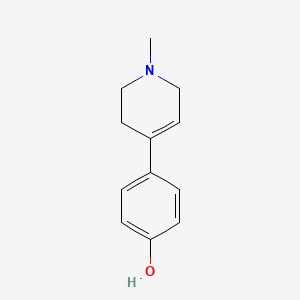

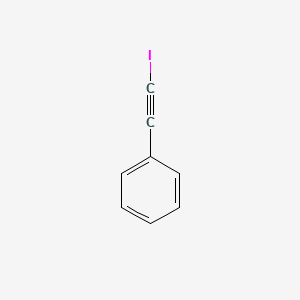

1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid

Overview

Description

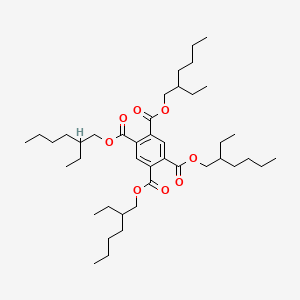

1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid, also known as DMB-PC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMB-PC belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

The study by Smith and Wermuth (2010) explores the hydrogen bonding in anhydrous 1:1 proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids. This research highlights the significance of hydrogen bonding in forming complex structures with potential applications in molecular assembly and demonstrating the utility of piperidine compounds in facilitating these interactions. The detailed analysis of hydrogen bonding patterns provides insights into the structural organization and potential functionalities of these compounds (Smith & Wermuth, 2010).

Analgesic Activity of Aromatic Carboxylic Esters

Waters (1978) investigates the analgesic activity of aromatic carboxylic esters of 1-methyl-4-piperidinol, including the exploration of 3,4-dimethoxybenzoates of isomeric piperidinols. The research identifies specific derivatives displaying significant analgesic properties, contributing to the understanding of the structural features essential for receptor binding and potential therapeutic applications of these compounds (Waters, 1978).

Biochemical Study of 3β-Acyloxytropan-3α-carboxylic Acid Hydrochlorides

The work by Burgos et al. (1992) on the synthesis and biochemical study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides provides a foundation for understanding the conformational and biochemical properties of these compounds. The inhibitory ability of these compounds on 3H-GABA binding to synaptosomal brain membranes offers potential insights into their application in neurological research and therapy (Burgos et al., 1992).

Anti-Inflammatory and Analgesic Agents Derived from Visnaginone and Khellinone

Abu‐Hashem et al. (2020) synthesize and evaluate novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic activities. This study demonstrates the potential of these compounds in serving as COX inhibitors and highlights their therapeutic efficacy, suggesting avenues for future pharmacological applications (Abu‐Hashem et al., 2020).

Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-Appended 1,3,4-Oxadiazole Hybrids

Rehman et al. (2018) focus on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Their findings suggest that these compounds have strong anticancer activities, emphasizing the importance of further studies to determine their therapeutic usefulness (Rehman et al., 2018).

properties

IUPAC Name |

1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-7-11(8-13(9-12)21-2)14(17)16-5-3-10(4-6-16)15(18)19/h7-10H,3-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSVCSZFMLIHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353826 | |

| Record name | 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |

CAS RN |

352340-66-0 | |

| Record name | 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1606204.png)